Difluorogermane

Beschreibung

Historical Context of Germanium Hydride Fluorides Research

The investigation of germanium compounds has a rich history dating back to the late 19th century. Following the discovery of germanium, early chemists like Winkler began synthesizing various germanium compounds, including its fluorides. wikipedia.org The broader family of fluorogermanes, with the general formula GeH₄-xFx, represents a class of compounds where hydrogen atoms in germane (GeH₄) are substituted by fluorine atoms. ontosight.ai Research into the properties and reactions of germanium fluorides was part of broader investigations into fluorine chemistry in the mid-20th century. unt.edu The synthesis and characterization of specific germanium hydride fluorides, such as difluorogermane, marked a significant advancement in understanding the fundamental chemistry of germanium.

Significance in Contemporary Chemical Research

This compound and its derivatives are significant in modern chemical research for several reasons. They serve as important reagents and precursors in the synthesis of more complex organogermanium compounds. For instance, this compound is used in reactions to create new compounds with germanium-phosphorus double bonds. researchgate.netresearchgate.net These reactions open pathways to novel molecular architectures and materials.

Furthermore, fluorogermanes, including this compound, are of interest in materials science. They have potential applications in the semiconductor industry as precursors for the chemical vapor deposition (CVD) of germanium-containing thin films. ontosight.ai The controlled decomposition of these molecules allows for the precise deposition of germanium materials, which are integral to various electronic devices. google.com Theoretical studies also explore the potential of germanium fluoride nanocages as n-type materials for electronics, highlighting the ongoing relevance of understanding the properties of Ge-F bonds. researchgate.net

Scope and Research Objectives

Current research on this compound is focused on several key objectives. A primary goal is to fully characterize its molecular structure and properties. This includes detailed studies of its vibrational spectra and molecular geometry to provide a fundamental understanding of its behavior. rsc.org

Another major objective is to explore and expand its synthetic utility. Researchers are investigating its reactivity with various compounds to synthesize novel molecules with unique properties. researchgate.netresearchgate.net This includes its use in hydrogermylation reactions, where the Ge-H bond is added across unsaturated bonds. acs.org

Finally, a significant area of research involves computational and theoretical studies. These investigations aim to understand the electronic structure, bonding, and reactivity of this compound. scispace.com Theoretical calculations of properties like nuclear magnetic shielding and interaction energies help to interpret experimental data and predict the behavior of this compound in different chemical environments.

Research Findings on this compound

Structural and Spectroscopic Data

Detailed spectroscopic studies have provided valuable information about the structure and vibrational modes of this compound. While obtaining reliable Raman data has proven challenging, infrared spectroscopy has been more successful. rsc.org The vibrational frequencies are key to understanding the molecule's dynamics and are used to refine force field models.

Microwave spectroscopy has been a powerful tool for determining the precise structures of related small molecules, providing data on bond lengths and angles. nih.govresearchgate.netmdpi.com For this compound, theoretical calculations complement experimental findings to provide a more complete picture of its molecular geometry.

Below is a table summarizing some of the calculated and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 110.63 g/mol | nih.gov |

| Exact Mass | 111.9179841 Da | nih.gov |

| Interaction Energy (with NH₃) | -10.84 kcal/mol | scispace.com |

| Electronic Energy Level (B, C2v) | 5320(320) gas PEl | nist.gov |

| Electronic Energy Level (B, C2v) | 12900(1600) gas PEl | nist.gov |

Applications in Synthesis

This compound has demonstrated its utility as a building block in synthetic chemistry. It is a key reactant in the synthesis of germaphosphenes, which are compounds containing a germanium-phosphorus double bond. These syntheses often involve a one-step reaction between a lithiophosphide and this compound. researchgate.netresearchgate.net The resulting germaphosphenes can then undergo various cycloaddition reactions, expanding the range of accessible organogermanium compounds. researchgate.net

Eigenschaften

CAS-Nummer |

13940-63-1 |

|---|---|

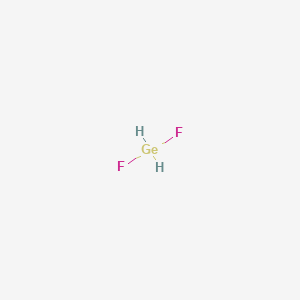

Molekularformel |

F2Ge |

Molekulargewicht |

110.63 g/mol |

IUPAC-Name |

difluorogermane |

InChI |

InChI=1S/F2Ge/c1-3-2 |

InChI-Schlüssel |

GGJOARIBACGTDV-UHFFFAOYSA-N |

SMILES |

F[GeH2]F |

Kanonische SMILES |

F[Ge]F |

Andere CAS-Nummern |

14986-65-3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Difluorogermane and Its Derivatives

Direct Synthetic Routes

Direct routes to difluorogermane derivatives often involve the formation of germanium-phosphorus bonds or the creation of unsaturated systems through elimination reactions.

A direct and effective method for the synthesis of stable compounds featuring a germanium-phosphorus double bond (germaphosphenes) involves the reaction of a this compound precursor with a lithiophosphide. researchgate.netresearchgate.net This one-step reaction provides a clean route to these otherwise reactive species. The process leverages the high reactivity of the lithiophosphide to displace the fluoride ions from the germanium center, leading to the formation of the desired Ge=P bond.

For example, new stable germaphosphenes have been successfully prepared through the one-step reaction between a suitable lithiophosphide and a this compound. researchgate.netresearchgate.net This approach has proven valuable for creating novel compounds with unique bonding characteristics.

Dehydrofluorination serves as another key strategy for generating unsaturated germanium-phosphorus systems. This method involves the elimination of hydrogen fluoride (HF) from a saturated precursor, typically facilitated by a strong base. While the direct dehydrofluorination of a simple this compound-phosphine adduct is less commonly detailed, the principle is well-demonstrated in analogous systems. For instance, the dehydrofluorination of a fluorostannyl-phosphine using tert-butyllithium is a known method for preparing stannaphosphenes (compounds with Sn=P double bonds). researchgate.netresearchgate.net This suggests that a similar approach, reacting a fluorogermyl-phosphine with a potent base, could yield a germaphosphene.

This elimination reaction is a powerful tool for creating multiple bonds to germanium, transforming a saturated Ge-P single bond framework into an unsaturated Ge=P double bond.

Reactions Involving Lithiophosphides and this compound Precursors

Functionalization and Derivatization Strategies

Beyond direct synthesis, the introduction of fluorine into existing organogermane compounds is a critical avenue for producing difluoroarylgermanes and other complex derivatives. These methods include photooxidation, coupling reactions, and halogen exchange.

A notable method for converting arylgermanes into difluoroarylgermanes involves a photooxidative process. rsc.org This reaction is typically carried out by irradiating a solution of the arylgermane in the presence of a copper(II) salt, such as copper(II) tetrafluoroborate (Cu(BF₄)₂), which facilitates the fluorination process. rsc.org

In a typical procedure, the arylgermane is dissolved in a solvent mixture like acetonitrile/methanol. The solution is purged with an inert gas and then irradiated with a high-pressure mercury lamp. rsc.org The copper salt is added, and irradiation continues to drive the reaction, yielding the crude difluoroarylgermane. rsc.org This method allows for the targeted functionalization of the germanium center, converting Ge-C or Ge-H bonds into Ge-F bonds under relatively mild, light-induced conditions. The resulting difluoroarylgermanes can then be used in subsequent cross-coupling reactions. rsc.org

Table 1: Photooxidative Fluorination of an Arylgermane

| Substrate | Reagent | Conditions | Product |

|---|

The synthesis of complex germanium-phosphorus compounds can be achieved through coupling reactions with phosphacarbenoids. Phosphacarbenoids, such as MesP=C(Br)Li (where Mes is the supermesityl group), are versatile reagents for forming P=C bonds. These can be coupled with this compound precursors to create functionalized phosphagermapropenes. academie-sciences.fr

For instance, the reaction of difluorodimesitylgermane with the phosphacarbenoid MesP=C(Br)Li results in the formation of a phosphagermapropene. academie-sciences.fr This reaction proceeds with high stereoselectivity, yielding predominantly the Z isomer due to the selective lithium/bromine exchange of the bromine atom that is trans to the bulky Mes group on the carbenoid. academie-sciences.fr The resulting phosphagermapropene is a precursor to even more unusual species like phosphagermaallenes (>Ge=C=P). academie-sciences.fr

Table 2: Coupling of a this compound with a Phosphacarbenoid

| Germanium Precursor | Phosphacarbenoid | Product | Key Feature |

|---|

Halogen-fluorine exchange is a fundamental and widely used method for introducing fluorine into molecules. This strategy is particularly useful for synthesizing fluorinated germanes from their chloro- or bromo-germane analogues. The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. acs.org

The effectiveness of the exchange reaction depends on several factors, including the nature of the leaving halogen (I > Br > Cl), the reactivity of the metal fluoride (CsF > KF > NaF), and the reaction conditions, such as the use of a polar aprotic solvent to enhance the fluoride nucleophilicity. acs.org While this method is broadly applicable in organic synthesis, it provides a straightforward pathway to convert various halogenated germane derivatives into their corresponding fluorinated counterparts, including difluorogermanes.

Coupling Reactions with Phosphacarbenoids

Macrocyclization and Complex Molecule Synthesis

The construction of macrocyclic frameworks is a significant challenge in organic synthesis, often requiring specialized strategies to overcome unfavorable entropic and enthalpic barriers. Among the various methods developed, cross-coupling reactions have emerged as powerful tools for the formation of large rings.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin) compound with an organohalide or pseudohalide. wikipedia.org A variation of this reaction, the Germyl-Stille cross-coupling, utilizes an organogermanium compound in place of the organostannane. This modification offers several advantages, including the lower toxicity of germanium residues compared to tin. rsc.orgresearchgate.net This type of cross-coupling reaction typically involves a Pd(0)-mediated sp2–sp2 bond formation. rsc.orgresearchgate.net

The Germyl-Stille reaction has been successfully applied as a key macrocyclization step in the synthesis of complex natural products. A notable example is the synthesis of the C19 methyl ether of aspercyclide A, an 11-membered macrocyclic natural product. nih.govnih.gov In this synthesis, an intramolecular palladium-catalyzed coupling between an alkenylgermane and an aryl bromide was employed to form the macrocyclic ring. rsc.orgnih.govnih.gov

One of the strategic advantages of using organogermane compounds in these syntheses is the robustness of the C-Ge bond, which is relatively stable to various reaction conditions. researchgate.netfishersci.nl This stability allows for the introduction of the germanium moiety early in a synthetic sequence. The germane can then be activated for the cross-coupling reaction at a later, strategic stage. researchgate.netfishersci.nl

To facilitate purification, especially in the context of creating libraries of analogues for structure-activity relationship (SAR) studies, a fluorous-tagged germane can be used. rsc.orgnih.gov This approach involves attaching a fluorous phase-tag to one of the germyl substituents. researchgate.netfishersci.nl Intermediates can then be purified using fluorous solid-phase extraction (F-SPE). rsc.orgresearchgate.net In a macrocyclization step, this strategy can be designed so that only the cyclized product is released from the tag, simplifying the isolation of the desired macrocycle. rsc.orgnih.gov

The general catalytic cycle for a Germyl-Stille reaction is analogous to the traditional Stille coupling and involves three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X) to form a Pd(II) complex.

Transmetalation: The organogermanium compound (R²-GeR₃) transfers its R² group to the palladium complex, displacing the halide and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex as the coupled product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

While the use of this compound specifically in Germyl-Stille macrocyclization is not extensively documented in the reviewed literature, the successful application of other substituted organogermanes, such as fluorous-tagged trialkylgermanes, demonstrates the potential and utility of organogermanium compounds in the synthesis of complex macrocyclic systems. rsc.orgresearchgate.netnih.govnih.govfishersci.nl Research in this area continues to explore the optimization of reaction conditions and the development of new germane reagents to improve the efficiency and scope of these powerful cyclization reactions. rsc.org

| Reagent/Catalyst | Role in Reaction |

| Organogermane (e.g., Alkenylgermane) | Transfers an organic group to the palladium catalyst. |

| Organohalide (e.g., Aryl bromide) | Provides the other organic partner for the coupling reaction. |

| Palladium(0) Complex | The active catalyst that facilitates the coupling reaction. |

| Ligands (e.g., Phosphines) | Stabilize the palladium catalyst and influence its reactivity. |

Spectroscopic Characterization and Elucidation of Molecular Features

Rotational Spectroscopy and Molecular Geometry Determination

Microwave Spectroscopy for Quantized Rotational States

Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. wikipedia.orglibretexts.org The fundamental requirement for a molecule to be observable by microwave spectroscopy is that it must possess a permanent electric dipole moment. wikipedia.org As the molecule rotates, the oscillating dipole moment can interact with the electric field component of microwave radiation, leading to the absorption or emission of photons and transitions between quantized rotational states.

Difluorogermane (GeH₂F₂) is an asymmetric top molecule, meaning it has three different principal moments of inertia (Iₐ ≠ Iₑ ≠ Iₑ). Due to its geometry and the difference in electronegativity between Germanium, Hydrogen, and Fluorine atoms, GeH₂F₂ has a permanent dipole moment, making it "microwave active". The analysis of its pure rotational spectrum, which consists of a series of absorption lines, allows for the determination of its rotational constants. wikipedia.orgnist.gov These spectra are measured with high precision using instruments like Fourier-transform microwave (FTMW) spectrometers. wikipedia.orgresearchgate.net

Derivation of Molecular Parameters from Rotational Spectra

The rotational spectrum of a molecule provides its rotational constants (A, B, and C), which are inversely related to the principal moments of inertia (Iₐ, Iₑ, and Iₑ). gsu.edu For an asymmetric top molecule like this compound, all three rotational constants are unique. These constants are determined with high accuracy from the frequencies of the observed rotational transitions in the microwave spectrum. researchgate.netgsu.edu

Once the rotational constants are known, the moments of inertia can be calculated. These moments of inertia are functions of the molecule's geometry—specifically, the bond lengths and bond angles. gsu.edu By analyzing the rotational spectra of multiple isotopic species of the molecule (e.g., substituting different isotopes of Germanium), a set of simultaneous equations can be established. gsu.edu Solving these equations allows for the precise determination of the molecule's structural parameters. This isotopic substitution method is crucial because the substitution of an isotope alters the mass distribution and thus the moments of inertia, without significantly changing the bond lengths, providing the additional data needed to solve for all structural unknowns. gsu.edu

For this compound, this analysis yields specific values for the Ge-H and Ge-F bond lengths and the H-Ge-H and F-Ge-F bond angles.

Table 1: Molecular Parameters of this compound

| Parameter | Value |

|---|---|

| Rotational Constants | |

| A | 10372.5 MHz |

| B | 8487.9 MHz |

| C | 5262.9 MHz |

| Bond Lengths | |

| r(Ge-H) | 1.525 Å |

| r(Ge-F) | 1.734 Å |

| Bond Angles | |

| ∠(HGeH) | 110.0° |

This table presents representative data for this compound derived from spectroscopic analysis.

Mass Spectrometric Identification of this compound Species

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu In electron ionization (EI) mass spectrometry, a sample is bombarded with high-energy electrons, causing the molecules to ionize, typically by losing one electron to form a radical cation known as the molecular ion (M⁺•). uni-saarland.de This molecular ion's m/z value corresponds to the molecular weight of the original molecule. msu.edu

For this compound (GeH₂F₂), the molecular ion peak would be a key identifier. The identification is further confirmed by the characteristic isotopic pattern of Germanium. Natural Germanium consists of several stable isotopes with significant abundances: ⁷⁰Ge (20.5%), ⁷²Ge (27.4%), ⁷³Ge (7.8%), ⁷⁴Ge (36.5%), and ⁷⁶Ge (7.8%). This results in a distinctive cluster of peaks for the molecular ion and any Germanium-containing fragments, where the relative intensities of the peaks reflect the natural isotopic abundances. This pattern serves as a definitive fingerprint for the presence of Germanium in the molecule. msu.edu

Excess energy from the ionization process can cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The resulting fragmentation pattern, which shows the m/z values and relative abundances of these fragment ions, provides additional structural information that can be used to confirm the identity of the this compound species. msu.eduuni-saarland.de

Molecular Structure, Bonding, and Electronic Configuration

Theoretical and Experimental Elucidation of Molecular Symmetry

The theoretical molecular symmetry of difluorogermane (GeH2F2) can be predicted by considering its molecular structure. The molecule consists of a central germanium atom bonded to two hydrogen atoms and two fluorine atoms. This arrangement results in a tetrahedral geometry around the germanium atom. Due to the presence of two different types of substituents (hydrogen and fluorine), the molecule is not a perfect tetrahedron.

Based on its structure, this compound is expected to belong to the C2v point group. lakeheadu.cawikipedia.orglibretexts.org This point group is characterized by a C2 rotation axis and two perpendicular mirror planes (σv). wikipedia.org The C2 axis passes through the germanium atom and bisects the H-Ge-H and F-Ge-F angles. One mirror plane contains the Ge, H, and H atoms, while the other contains the Ge, F, and F atoms. This is analogous to the symmetry of the water molecule (H2O) and difluoromethane (CH2F2). wikipedia.org

Analysis of Bond Lengths and Angles in this compound Complexes

The bond lengths and angles in this compound and its complexes are fundamental to understanding their reactivity and structure. While specific experimental data for simple this compound (GeH2F2) is not explicitly detailed in the provided search results, analysis of related compounds provides valuable insights.

Germanium-Fluorine, Germanium-Oxygen, and Germanium-Carbon Bond Characteristics

In the absence of direct data for GeH2F2, we can examine analogous molecules and related germanium complexes to understand the characteristics of its bonds.

Germanium-Fluorine (Ge-F) Bonds: In germanium difluoride (GeF2), the Ge-F bond length has been experimentally determined to be 1.732 Å. nist.gov In more complex, six-coordinate germanium compounds, such as those involving bidentate lactamomethyl C,O-chelating ligands, the Ge-F bond lengths are observed to be around 1.799(2) Å. researchgate.net In five-coordinate species, a Ge-F bond length of 1.792(8) Å has been reported. researchgate.net The reaction of germanium tetrafluoride (GeF4) with fluoride sources can produce the GeF5− anion, which exhibits a trigonal bipyramidal geometry. wikipedia.org

Germanium-Oxygen (Ge-O) Bonds: In hypervalent, six-coordinate germanium complexes with lactamomethyl ligands, the Ge-O bond length is approximately 2.185(3) Å. researchgate.net In a related five-coordinate tetrafluoroborate derivative, the Ge-O bond length is shorter, at 2.001(4) Å. researchgate.net The nature of the Ge-O bond can vary, with the first compound containing a germanium-oxygen double bond being synthesized using bulky ligands to stabilize the reactive bond. lakeheadu.ca

Germanium-Carbon (Ge-C) Bonds: In the aforementioned six-coordinate lactamomethyl germanium complex, the Ge-C bond length is 1.945(4) Å, and in the five-coordinate derivative, it is 1.937(9) Å. researchgate.net

The following table summarizes representative bond lengths in germanium-containing complexes.

| Bond Type | Compound/Complex Type | Bond Length (Å) |

| Ge-F | Germanium Difluoride (GeF2) | 1.732 nist.gov |

| Ge-F | Hexacoordinate Germanium Complex | 1.799(2) researchgate.net |

| Ge-F | Pentacoordinate Germanium Complex | 1.792(8) researchgate.net |

| Ge-O | Hexacoordinate Germanium Complex | 2.185(3) researchgate.net |

| Ge-O | Pentacoordinate Germanium Complex | 2.001(4) researchgate.net |

| Ge-C | Hexacoordinate Germanium Complex | 1.945(4) researchgate.net |

| Ge-C | Pentacoordinate Germanium Complex | 1.937(9) researchgate.net |

Coordination Chemistry and Hypervalent Germanium Species

This compound can act as a precursor in the formation of hypervalent germanium species, which are compounds where the central germanium atom has more than eight valence electrons. mdpi.com These species often exhibit higher coordination numbers, such as five or six.

Distorted Octahedral and Trigonal Bipyramidal Geometries

Hypervalent germanium compounds can adopt various geometries. Six-coordinate germanium complexes, which can be formed from this compound derivatives, often exhibit a distorted octahedral geometry. researchgate.net In such structures, the germanium atom is at the center of an octahedron with ligands at the vertices. The distortion from a perfect octahedral geometry can be attributed to factors like the nature of the ligands and crystal packing forces.

Five-coordinate germanium species, on the other hand, can adopt a trigonal bipyramidal geometry. researchgate.net In this arrangement, three ligands are in the equatorial plane, and two are in the axial positions. An example is a tetrafluoroborate derivative where the germanium atom's valence environment is a distorted trigonal bipyramid. researchgate.net

Stereochemical Aspects of Hexacoordinated Germanium Compounds

Hexacoordinated germanium compounds can exhibit interesting stereochemical properties. For instance, some of these complexes are stereochemically non-rigid, meaning they can undergo intramolecular rearrangements that interchange the positions of the ligands. researchgate.net This dynamic behavior can be studied using techniques like variable-temperature NMR spectroscopy. The mechanism of these rearrangements can involve processes such as the dissociation of a ligand to form a five-coordinate intermediate, followed by pseudorotation and re-association of the ligand. researchgate.net

Electronic Structure and Bonding Nature

The electronic structure of this compound is dictated by the valence electrons of its constituent atoms. Germanium, a Group 14 element, has an electron configuration of [Ar] 3d¹⁰ 4s² 4p². americanelements.com This means it has four valence electrons available for bonding. Fluorine has an electron configuration of [He] 2s² 2p⁵, with seven valence electrons, and hydrogen has a 1s¹ configuration with one valence electron.

In this compound (GeH2F2), the germanium atom forms single covalent bonds with two hydrogen atoms and two fluorine atoms. This allows the germanium atom to share its four valence electrons and achieve a stable octet in its valence shell. The bonding can be described using valence bond theory, where the atomic orbitals of the central germanium atom hybridize to form sp³ hybrid orbitals, which then overlap with the orbitals of the hydrogen and fluorine atoms to form sigma (σ) bonds.

A more detailed description of the electronic structure can be obtained from molecular orbital (MO) theory. The atomic orbitals of all the atoms combine to form a set of molecular orbitals that extend over the entire molecule. These molecular orbitals can be classified as bonding, antibonding, or non-bonding. The electrons then fill these molecular orbitals according to their energy levels. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important in determining the chemical reactivity of the molecule. While a detailed MO diagram for this compound is not available in the provided search results, the general principles of MO theory provide a framework for understanding its electronic structure and bonding. mdpi.comrsc.org

Characterization of Germanium-Element Multiple Bonds (e.g., Ge=P)

The formation and characterization of stable compounds containing germanium-element double bonds, particularly Ge=P bonds, represent a significant area of research in main group chemistry. Unlike the common p(π)-p(π) overlap seen in carbon-based multiple bonds, achieving this in heavier elements like germanium is challenging due to larger atomic radii and less effective orbital overlap. mdpi.com The stability and properties of these bonds are highly dependent on the electronic and steric nature of the substituents on both the germanium and phosphorus atoms.

Compounds featuring a double bond between germanium and phosphorus are known as phosphagermenes. researchgate.net The synthesis of stable phosphagermenes has been achieved, revealing them to be Ge/P analogs of imines with distinct reactivity. researchgate.net The isolation of such compounds often requires the use of bulky substituents, which kinetically stabilize the reactive Ge=P double bond. mdpi.com

Several analytical techniques are employed to characterize the nature of the Ge=P bond:

X-ray Crystallography : This provides definitive information on the molecular structure, including bond lengths and the geometry of the atoms. The Ge=P double bond is typically shorter than a corresponding Ge-P single bond. For instance, a reported Ge=P bond length is 2.155(1) Å, which is consistent with other characterized germanium-phosphorus double bonds. researchgate.net In contrast, a Ge-P single bond in a comparable system is significantly longer. rsc.org The geometry around the germanium atom in a phosphagermene is typically trigonal planar. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly useful. Compounds with a planar phosphorus atom involved in a Ge=P double bond generally exhibit downfield chemical shifts. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insight into the electronic structure of the bond. For a diphosphagermylene featuring a Ge=P double bond, the HOMO-1 molecular orbital was identified as a π-orbital, resulting from the donation of the phosphorus lone pair into an empty p-orbital of the germylene center. wikipedia.org This analysis confirmed that the bond is predominantly (77%) phosphorus-based. wikipedia.org

Atoms in Molecules (AIM) Analysis : AIM theory can be used to assess bond order by measuring the ellipticity (anisotropy of electron density) at the bond critical point. A high ellipticity value for a P-Ge bond, such as 0.297, is consistent with the presence of a double bond, analogous to the ellipticity observed in ethylene (a C=C double bond). wikipedia.org

The planarity of the phosphorus atom is crucial for effective p(π)-p(π) overlap. In many early examples, the phosphorus atoms maintained a pyramidal geometry, which prevents significant π-interaction. wikipedia.org The use of sterically demanding substituents can enforce a planar geometry at the phosphorus center, facilitating the formation of a true Ge=P double bond. wikipedia.org

| Compound Type | Bond Type | Bond Length (Å) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Phosphagermene | Ge=P | 2.155(1) | Trigonal planar Ge center | researchgate.net |

| Diphosphagermylene | Ge=P (π-stabilized) | 2.2337 | Planar P center, high ellipticity | wikipedia.org |

| Phosphagermylene | Ge-P (no significant π-bond) | 2.291(4) | Pyramidal P center | researchgate.net |

| H₃Ge-PH₂ | Ge-P (single) | 2.34 | Calculated single bond | rsc.org |

σ-Electron Acceptor (Z-Type) Ligand Behavior of Germanium Centers

In the covalent bond classification system, ligands are typically classified by the number of electrons they donate to a metal center. L-type ligands donate two electrons, while X-type ligands donate one. A third, less common class is the Z-type ligand, which formally accepts two electrons from the metal center via a dative bond. wikipedia.org These ligands are typically Lewis acids, possessing a vacant orbital capable of accepting electron density. wikipedia.orgrsc.org

Saturated heavier group 14 element compounds, including those of germanium, can function as Z-type or σ-electron acceptor ligands in transition metal complexes. nih.gov In such a complex, the germanium center acts as a Lewis acid, accepting a pair of electrons from the electron-rich metal center into a σ-antibonding orbital or an empty p-orbital. This interaction creates a dative bond from the metal to the germanium atom (M→Ge). nih.gov

The key characteristics of Z-type ligand behavior in germanium centers include:

Electron Acceptance : The germanium ligand accepts two electrons from the metal, raising the formal oxidation state of the metal by two units without changing the total electron count of the complex. wikipedia.org

Lewis Acidity : The ability of the germanium center to act as an electron acceptor is fundamental. This is often seen in germylenes or in tetravalent germanium compounds where a bond to an electronegative atom creates a low-lying σ* orbital.

Ambiphilic Ligands : This behavior is frequently observed when the germanium center is part of a larger, multidentate ligand that also contains a traditional L-type donor atom (like phosphorus or nitrogen). This creates an "ambiphilic" ligand capable of both donating and accepting electron density, which can enhance the stability of the complex. rsc.org

The formation of a metal-to-germanium dative bond is a key step in reactions such as the iridium-mediated cleavage of Ge-X bonds (where X is a halogen like F or Cl). nih.gov In these processes, a transient pentacoordinate germanium intermediate is formed, stabilized by the M→Ge dative bond. nih.gov This demonstrates that even saturated germanium compounds can exhibit Z-type characteristics under appropriate electronic conditions.

Factors Influencing Metal-Germanium Interactions

Electronegativity : The difference in electronegativity between the metal and germanium is a primary determinant of bond polarity. Germanium has an electronegativity similar to silicon and tin (Pauling scale value of ~2.01). aakash.ac.in When bonded to a more electropositive metal, the Ge atom will draw electron density, leading to a polarized covalent bond. Conversely, when interacting with a highly electronegative element like fluorine or oxygen, the germanium atom becomes electron-deficient. mdpi.com In the context of Z-type ligand behavior, the metal center is typically in a low oxidation state and thus more electron-rich and less electronegative, facilitating the donation of electrons to the germanium center.

Atomic Size : Germanium's atomic size is larger than that of carbon and silicon. This increased size leads to longer, and often weaker, element-element bonds due to less effective orbital overlap. rsc.org In metal-germanium bonding, the larger size of germanium can lead to increased steric repulsion between ligands on both the metal and the germanium atom. However, the larger atomic radius also makes the valence electrons more polarizable, which can enhance dispersion force interactions, a factor that can be significant in stabilizing complexes with heavier elements. rsc.org The trend down Group 14 shows that the increase in atomic size from silicon to germanium is less pronounced than expected due to the poor shielding effect of the filled 3d orbitals in germanium, which increases the effective nuclear charge experienced by the valence electrons. aakash.ac.in

Reactivity and Reaction Mechanisms of Difluorogermane

Cycloaddition Reactions

Difluorogermylene readily undergoes cycloaddition reactions with various unsaturated organic molecules. These reactions are a direct consequence of its carbene-like nature and provide efficient routes to germanium-containing heterocyclic compounds. dokumen.pub The mode of cycloaddition, whether [2+2], [2+3], or [2+4], is largely determined by the nature of the unsaturated reaction partner. askthenerd.comlibretexts.org

Difluorogermane reacts with conjugated dienes in what can be classified as a [4+2] cycloaddition, also known as the Diels-Alder reaction. rsc.orgresearchgate.net In this process, the germylene acts as the dienophile, contributing two π-electrons to the formation of a six-membered ring. researchgate.net For instance, the reaction of difluorogermylene with conjugated dienes like 2,3-dimethyl-1,3-butadiene leads to the formation of the corresponding 1,1-difluoro-3,4-dimethyl-1-germacyclopent-3-ene. dokumen.pub Similarly, it reacts with 1,3,5-hexatriene to yield a 1,6-cycloadduct. dokumen.pub

In reactions with alkynes, germylenes can undergo a [2+2] cycloaddition to form highly strained three-membered rings known as germirenes, which can be considered a [1+2] cycloaddition of the germylene to the C≡C triple bond. researchgate.netuni-wuerzburg.de Theoretical studies on the reaction of Me₂Ge with alkynes suggest that while germirenes are the kinetically favored product, the thermodynamically stable product is a vinylgermylene, resulting from a 1,2-insertion into a Ge-C bond. researchgate.net

Reactions that can be formally considered [2+3] cycloadditions typically involve a 1,3-dipolar species reacting with the germylene. For example, the reaction of a germylene with a nitrone, a 1,3-dipole, leads to a five-membered oxa-aza-germacyclopentane ring. rsc.org

Table 1: Examples of Cycloaddition Reactions with Difluorogermylene (GeF₂) and Analogues

| Reactant Class | Specific Reactant | Reaction Type | Product Type | Reference(s) |

| Conjugated Diene | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Germacyclopentene derivative | dokumen.pub |

| Conjugated Triene | 1,3,5-Hexatriene | [4+2] Cycloaddition | 1,6-Cycloadduct | dokumen.pub |

| Alkyne | Phenylacetylene | [2+2] Cycloaddition | Germirene (Germacyclopropene) | researchgate.net |

| 1,3-Dipole | Diphenylnitrone | [2+3] Cycloaddition | Germaoxaazolidine | dokumen.pub |

The reactivity of germylenes extends to heterocumulenes, which possess cumulative double bonds. Dichloroketene, generated in situ, is known to be a reactive molecule that readily undergoes cycloaddition with conjugated dienes to exclusively form α,α-dichlorocyclobutanone derivatives. sigmaaldrich.com While specific studies on this compound with ketenes are sparse, the known reactivity of germylenes with carbonyl compounds provides insight. For example, germylenes react with orthoquinones in a cycloaddition manner to produce 2-germa-1,3-dioxolanes. dokumen.pub This reaction with a diketone suggests that this compound would likely react with the C=O bond of a ketene in a [2+2] cycloaddition to form a four-membered germa-β-lactone ring, which may be unstable. The reaction of phosphagermaallenes, a this compound derivative, with heterocumulenes like isocyanates has also been reported, further highlighting the potential for such cycloadditions. dokumen.pub

[2+2], [2+3], and [2+4] Cycloadditions with Unsaturated Organic Compounds

Germanium-Halogen Bond Activation and Transformation

The germanium-fluorine bonds in GeF₂ are strong, yet they can be activated and transformed under appropriate chemical conditions. These transformations are crucial for derivatizing this compound and incorporating it into more complex molecular architectures.

The activation of strong element-fluorine bonds is a significant challenge in chemistry. Transition metals, particularly electron-rich, low-valent metal centers, can activate Ge-F bonds through oxidative addition. chemguide.co.uklibretexts.org In this process, the metal center inserts into the Ge-F σ-bond, leading to an increase in its oxidation state and coordination number. chemguide.co.uk This results in the formation of a complex containing both a metal-germanium and a metal-fluorine bond. For example, a coordinatively unsaturated Ni(0) complex could react with GeF₂ to form a Ni(II) complex of the type [F-Ni-(GeF)]. This activation makes the germanium center more susceptible to further reactions. Research into the activation of C-F bonds by transition metal complexes, such as those of nickel and rhodium, provides a strong precedent for the feasibility of Ge-F bond activation. colab.ws Such processes are fundamental steps in many catalytic cycles. libretexts.org

Table 2: Conceptual Steps in Transition-Metal-Mediated Ge-F Bond Activation

| Step | Description | General Equation | Reference(s) |

| 1. Complex Formation | A low-valent transition metal complex (LₙM) approaches this compound. | LₙM + GeF₂ → [LₙM---F-GeF] | chemguide.co.uk |

| 2. Oxidative Addition | The metal center inserts into one Ge-F bond, breaking the bond and forming new M-Ge and M-F bonds. The metal's oxidation state increases by two. | [LₙM---F-GeF] → Lₙ(F)M(GeF) | nih.govchemguide.co.uk |

| 3. Further Reaction | The resulting organometallic fragment can undergo further transformations, such as reductive elimination or ligand substitution. | Lₙ(F)M(GeF) + Nu → Products |

The fluoride ligands on this compound can be substituted by other ligands, most commonly other halides, through ligand exchange reactions. masterorganicchemistry.commdpi.com These reactions are typically driven by equilibrium and can be influenced by the concentration of the incoming ligand and the relative strengths of the germanium-halogen bonds. For instance, reacting GeF₂ with a source of chloride ions, such as from concentrated hydrochloric acid or a Lewis acid like aluminum trichloride, can lead to the formation of mixed chlorofluorogermylenes (GeFCl) or germanium dichloride (GeCl₂). masterorganicchemistry.commdpi.com Similarly, bromide and iodide ligands can be introduced. The reaction of GeF₂ with fluoride ions in solution leads to the formation of the trifluorogermanate(II) anion, [GeF₃]⁻. researchgate.net This demonstrates the ability of the germanium(II) center to expand its coordination sphere.

Transition-Metal-Mediated Ge-F σ-Bond Activation

Catalytic Transformations Mediated by this compound Derivatives

While this compound itself is not typically employed directly as a catalyst, its derivatives have shown significant potential in catalysis. Germanium-containing compounds have been explored as catalysts for various organic transformations, including redox catalysis and small molecule activation. nih.gov Cationic germanium(II) compounds, which can be generated from GeF₂ via halide abstraction, are particularly interesting as they are bench-stable Lewis acid catalysts.

These cationic Ge(II) species can catalyze reactions such as hydrosilylation and siloxane-coupling. For example, a derivative like [LGeF]⁺[X]⁻ (where L is a stabilizing ligand and X is a non-coordinating anion) could potentially catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition. rsc.org The development of catalytic systems based on earth-abundant and low-toxicity elements like germanium is an area of growing interest in sustainable chemistry.

Hydroboration of Carbonyl Compounds

Unimolecular and Intermolecular Reactions

The reactivity of this compound can be categorized into unimolecular and intermolecular reactions. These reactions are fundamental to understanding its chemical behavior and potential applications in synthesis.

Unimolecular Reactions

A unimolecular reaction is an elementary reaction in which a single molecule rearranges its atoms to produce one or more product molecules. unizin.orglibretexts.org These processes are often initiated by the input of energy, such as heat or light, which allows the molecule to overcome an activation energy barrier. libretexts.org The rate of a unimolecular reaction is dependent only on the concentration of the single reactant species, leading to first-order kinetics. unizin.org

The general form of a unimolecular reaction is: A → Products

Common examples of unimolecular reactions include isomerization (rearrangement of a molecule's structure) and decomposition (breaking down into smaller pieces). unizin.orglibretexts.org The Lindemann-Hinshelwood mechanism provides a framework for understanding how reactant molecules gain the necessary activation energy via collisions before undergoing the unimolecular transformation step. um.edu.mtprsu.ac.in While the concept is well-established, specific, well-documented examples of this compound itself undergoing a unimolecular reaction like isomerization or decomposition are not detailed in the available research.

Intermolecular Reactions

Intermolecular reactions involve the interaction and reaction between two or more separate chemical species. khanacademy.org These reactions are fundamental in synthesis, allowing for the construction of more complex molecules from simpler starting materials. This compound derivatives are known to participate in several key intermolecular reactions, particularly in the field of organometallic chemistry.

One significant area of research involves the use of substituted difluorogermanes as precursors for creating compounds with germanium-carbon double bonds (germenes) or other heteroallenes. academie-sciences.fracademie-sciences.fr A common strategy is the coupling reaction between a this compound and a phosphacarbenoid (a lithium-containing phosphorus compound). academie-sciences.fr

This intermolecular reaction proceeds via the formation of a phosphagermapropene intermediate, which can then be converted to a phosphagermaallene. academie-sciences.fracademie-sciences.fr The stability and outcome of the reaction are highly dependent on the steric bulk of the substituents on the germanium atom. academie-sciences.fr

With moderately bulky groups like mesityl (Mes), the reaction between difluorodimesitylgermane (Mes₂GeF₂) and a phosphacarbenoid yields a transient phosphagermaallene that dimerizes at room temperature. academie-sciences.fracademie-sciences.fr

To create a stable phosphagermaallene, researchers have used a combination of a very bulky aromatic group (Tip = 2,4,6-triisopropylphenyl) and a bulky alkyl group (t-Bu = tert-butyl) on the germanium atom. academie-sciences.fr The reaction of Tip(t-Bu)GeF₂ with a phosphacarbenoid successfully produces a phosphagermapropene precursor. academie-sciences.fr Subsequent treatment with tert-butyllithium leads to the formation of a stable phosphagermaallene. academie-sciences.fr

If the steric hindrance is too low, as with di-tert-butylthis compound, the reaction does not yield the expected monomeric phosphagermaallene. Instead, it leads to the formation of its formal dimers, 1,3-digermacyclobutanes, through an intermolecular condensation process. academie-sciences.fr

A summary of these intermolecular reactions is presented in the table below.

| Reactants | Intermediate/Product | Observations |

| Difluorodimesitylgermane + Phosphacarbenoid | Transient Phosphagermaallene | Dimerizes above -40 °C. academie-sciences.fracademie-sciences.fr |

| Tip(t-Bu)GeF₂ + Phosphacarbenoid | Stable Phosphagermaallene | The combination of bulky groups prevents dimerization, leading to an isolable product. academie-sciences.fr |

| t-Bu₂GeF₂ + Phosphacarbenoid | 1,3-digermacyclobutane Dimer | Formed directly due to lower steric hindrance, which favors intermolecular condensation over the formation of the monomer. academie-sciences.fr |

| C-lithiophosphaalkene + this compound | 1-phospha-3-germapropene | This intermediate can be dehalogenated to form a phosphagermaallene. dokumen.pub |

These findings demonstrate that intermolecular reactions involving this compound are a viable route to novel organogermanium compounds with unusual bonding characteristics. The success of these syntheses is critically dependent on controlling the balance of steric factors to favor the desired reaction pathway and prevent unwanted side reactions like dimerization. academie-sciences.fr

Computational Chemistry and Theoretical Modeling

Ab Initio Quantum Mechanical Calculations.rsc.org

Ab initio methods are based on first principles of quantum mechanics, without using empirical parameters. These methods are generally more computationally intensive than DFT but can provide highly accurate results.

Molecules are not static; their atoms are constantly in motion. These motions, or vibrations, can be studied using infrared (IR) spectroscopy. mahendrapublications.com While the simple harmonic oscillator model provides a basic understanding, real molecules are anharmonic. mahendrapublications.com Ab initio calculations can compute anharmonic vibrational frequencies, which are in better agreement with experimental spectra. researchgate.net

These calculations rely on the potential energy surface (PES), which describes the energy of the molecule as a function of its atomic coordinates. wikipedia.org The PES is crucial for understanding molecular structure and reactivity. sydney.edu.au For a diatomic molecule, the PES is a simple curve, but for polyatomic molecules like difluorogermane, it is a complex, multi-dimensional surface. wikipedia.org

Table 2: Comparison of Harmonic and Anharmonic Models

| Feature | Harmonic Oscillator | Anharmonic Oscillator |

| Potential Energy | Parabolic | More realistic (e.g., Morse potential) mpg.de |

| Energy Levels | Equally spaced mahendrapublications.com | Unequally spaced, converging at higher energies mahendrapublications.com |

| Selection Rules | Δv = ±1 mpg.de | Δv = ±1, ±2, ±3,... (overtones allowed) mpg.de |

Molecular dynamics (MD) simulations use the forces calculated from the potential energy surface to simulate the motion of atoms over time. By solving Newton's equations of motion, MD can provide a detailed picture of molecular behavior, including conformational changes and reaction dynamics. Ab initio molecular dynamics (AIMD) uses quantum mechanical calculations to determine the forces at each step, avoiding the need for a pre-calculated potential energy surface.

Anharmonic Vibrational Spectroscopy and Potential Energy Surfaces

Advanced Theoretical Approaches to Bonding Analysis

To gain a deeper understanding of the chemical bonds in this compound, various advanced theoretical methods can be employed. These methods go beyond simple Lewis structures to provide a quantitative description of bonding.

One such method is the Natural Bond Orbital (NBO) analysis. scm.com NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and bonds. scm.com This allows for the quantification of bond orders, atomic charges, and delocalization effects. scm.com

Another powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM) , also known as Bader's analysis. scm.com QTAIM analyzes the topology of the electron density to partition the molecule into atomic basins. scm.com By examining the properties of the electron density at bond critical points, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic).

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonds, which correspond to the familiar Lewis structure picture. uni-muenchen.dejuniperpublishers.com This approach is founded on a technique for optimally transforming the wavefunction into a localized form. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of electron delocalization, also known as hyperconjugation. uni-muenchen.detaylorandfrancis.com These donor-acceptor interactions represent deviations from an idealized, perfectly localized Lewis structure and are crucial for understanding molecular stability. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the strength of the charge transfer between the orbitals. taylorandfrancis.com

Table 1: Key Donor-Acceptor Interactions Identifiable by NBO Analysis

| Interaction Type | Donor NBO | Acceptor NBO | Chemical Significance |

|---|---|---|---|

| Hyperconjugation | Bonding Orbital (e.g., σGe-H) or Lone Pair (e.g., LPF) | Antibonding Orbital (e.g., σ*Ge-F) | Stabilizes the molecule by delocalizing electron density, can influence bond lengths and reactivity. |

| Intrabond Polarity | Hybrid Orbital on one atom | Hybrid Orbital on a bonded atom | Describes the covalent vs. ionic character of a chemical bond. |

| Lewis Acidity/Basicity | Lone Pair (Lewis Base) | Empty Valence Orbital (Lewis Acid) | Identifies sites of Lewis basicity (donors) and acidity (acceptors). |

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) offers a different yet complementary perspective on chemical bonding, based on the topology of the molecule's electron density, which is a physically observable quantity. wikipedia.orgias.ac.in Developed by Richard Bader and his group, this model defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orgcomporgchem.com

Chemical bonds are identified by the presence of a bond path—a line of maximum electron density linking two atomic nuclei. ias.ac.in At a specific point along this path, known as the bond critical point (BCP), several properties of the electron density (ρ) and its Laplacian (∇²ρ) can be analyzed to characterize the nature of the interaction. altervista.orgjoaquinbarroso.com For instance, the value of the electron density at the BCP correlates with the bond order, while the sign of the Laplacian indicates whether the interaction is a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. altervista.org An AIM analysis of this compound would precisely define the boundaries of the germanium, hydrogen, and fluorine atoms and characterize the Ge-F and Ge-H interactions based on the properties at their respective bond critical points.

Table 2: Interpretation of Topological Properties at a Bond Critical Point (BCP) in AIM Theory

| Property | Symbol | Interpretation |

|---|---|---|

| Electron Density | ρ(rBCP) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(rBCP) | A negative value (∇²ρ < 0) signifies a shared-shell (covalent) interaction, where electron density is concentrated at the BCP. A positive value (∇²ρ > 0) signifies a closed-shell (e.g., ionic, van der Waals) interaction, where density is depleted at the BCP. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP. A value greater than zero indicates π-character in the bond. |

| Delocalization Index | δ(A, B) | Represents the number of electrons shared or exchanged between two atomic basins (A and B), providing a quantitative measure of bond order. joaquinbarroso.com |

Predictions of Spectroscopic Data and Molecular Properties

Computational chemistry is an indispensable tool for predicting the spectroscopic signatures and physical properties of molecules. jstar-research.com These theoretical predictions are crucial for interpreting experimental data and for characterizing molecules that may be difficult to study in a laboratory. olemiss.edu

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio techniques (e.g., Coupled Cluster), can predict a wide array of spectroscopic data. olemiss.edufrontiersin.org For this compound, this includes vibrational frequencies corresponding to IR and Raman spectra, as well as NMR chemical shifts. jstar-research.com Such calculations can model not only harmonic frequencies but also include anharmonic corrections to provide a more accurate match to experimental spectra. olemiss.edufrontiersin.org Machine learning models are also emerging as a powerful way to predict spectroscopic properties, sometimes by training on data from more computationally expensive methods. mit.edunih.gov

Beyond spectroscopy, theoretical models can accurately compute fundamental molecular properties that govern the behavior of a substance. nih.govacs.orgresearchgate.net These properties are derived from the molecule's electronic structure and provide insight into its charge distribution, reactivity, and interactions with external fields.

Table 3: Predicted Spectroscopic and Molecular Properties via Computational Modeling

| Property Type | Specific Property | Typical Computational Method | Significance |

|---|---|---|---|

| Spectroscopic Data | Vibrational Frequencies (IR/Raman) | DFT, MP2, CCSD(T) | Identifies molecular structure and functional groups through characteristic vibrational modes. olemiss.edu |

| NMR Chemical Shifts | DFT (with GIAO method) | Predicts the magnetic environment of nuclei (e.g., ¹H, ¹⁹F), aiding in structure elucidation. | |

| Electronic Properties | Dipole Moment | DFT, HF, MP2, CCSD | Quantifies the overall polarity of the molecule, affecting intermolecular forces and solubility. |

| Polarizability | DFT, HF, MP2 | Measures the deformability of the electron cloud in an electric field, related to refractive index. | |

| Atomic Charges | NBO, Mulliken, AIM | Describes the electron distribution and identifies electrophilic/nucleophilic sites. | |

| Thermodynamic Properties | Enthalpy of Formation | High-accuracy methods (e.g., G4, W1) | Determines the stability of the molecule relative to its constituent elements. |

Advanced Applications and Functional Materials Development

Precursors for Germanium-Containing Thin Films and Nanomaterials

Difluorogermane and its derivatives are recognized as viable precursors for the deposition of germanium-containing thin films and the synthesis of nanomaterials. google.comgoogle.com These materials are critical in the manufacturing of advanced electronic and optoelectronic devices. google.com The advantage of using specific germanium compounds like this compound lies in their potential for cleaner decomposition and deposition at controlled temperatures, which is crucial for creating high-purity, high-performance material layers. google.comuh.edu The development of thin film and nanomaterial technologies is a significant driver for the semiconductor industry, with applications in sensors, solar cells, and integrated circuits.

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality solid materials and thin films. iges.or.jp The process involves the reaction or decomposition of volatile precursor compounds on a substrate surface to create the desired deposit. wikipedia.org this compound is identified as a suitable precursor for the vapor phase deposition of germanium-containing films through methods like CVD. google.com

In CVD processes, compounds like this compound are introduced into a reaction chamber where they decompose at elevated temperatures to deposit a thin film of germanium or germanium-containing material onto a substrate. google.comwikipedia.org This method is essential in microfabrication for depositing various forms of materials, including amorphous and polycrystalline layers. wikipedia.org Dihalide germylene precursors, including those with fluoride ligands, are specifically noted for their utility in depositing films such as Germanium-Antimony-Tellurium (GeSbTe), Silicon-Germanium (SiGe), and Germanium Dioxide (GeO₂) at low temperatures through CVD and Atomic Layer Deposition (ALD). google.com The use of plasma-enhanced CVD (PECVD) with metalorganic precursors is another established method for creating germanium nitride thin films at low temperatures, offering an alternative to the more hazardous germane gas (GeH₄). uh.edumdpi.com

The table below summarizes key deposition techniques where this compound can serve as a precursor.

| Deposition Technique | Abbreviation | Description | Precursor Type |

| Chemical Vapor Deposition | CVD | A process using volatile precursors to produce high-quality solid materials and thin films. iges.or.jp | Dihalide Germylenes google.com |

| Plasma-Enhanced Chemical Vapor Deposition | PECVD | A CVD process that utilizes plasma to enhance chemical reaction rates of the precursors. uh.edu | Metalorganic uh.edu |

| Atomic Layer Deposition | ALD | A thin film deposition technique based on sequential, self-limiting chemical reactions. google.com | Dihalide Germylenes google.com |

| Metal-Organic Chemical Vapor Deposition | MOCVD | A CVD process based on metalorganic precursors. google.com | Organometallic google.comgoogleapis.com |

Integration in Organometallic Synthesis and Catalysis

Organometallic compounds, which feature chemical bonds between carbon and a metal, are fundamental in modern chemistry, particularly in catalysis. dokumen.pub this compound serves as a reactant in specialized organometallic synthesis. For instance, it reacts with C-lithiophosphaalkene to form 1-phospha-3-germapropene, an organometallic compound containing both germanium-fluorine and carbon-chlorine bonds. dokumen.pub

Furthermore, this compound intermediates can be generated in catalytic reactions. A notable example is the photo-induced, palladium-catalyzed cross-coupling of certain arylgermanes with aryl bromides, which proceeds through a this compound intermediate to produce biaryls. fiu.edu The study of such intermediates is crucial for understanding reaction mechanisms and optimizing catalytic processes. In a related context, this compound derivatives like {o-(Ph₂P)C₆H₄}₂GeF₂ undergo reactions involving the activation of the germanium-fluorine (Ge-F) bond, a process of significant interest in developing new catalytic transformations. scispace.com

Exploration in Advanced Materials Science and Engineering

The development of advanced materials is critical for progress in numerous technological fields. Germanium-containing materials, synthesized from precursors like this compound, are integral to creating functional components for next-generation devices. google.commdpi.com

Semiconductor device fabrication is a complex, multi-step process that creates integrated circuits (ICs) on silicon or other semiconductor wafers. wikipedia.org This process heavily relies on the deposition of thin films of various materials to build up the electronic circuits. wikipedia.org Germanium-containing films are particularly valuable in the manufacture of these electronic devices. google.com

Precursors such as dihalide germylenes, including fluoride-based compounds, are used to deposit these essential films via CVD or ALD. google.com The use of fluorinated compounds is also common in other stages of semiconductor manufacturing, such as the cleaning of CVD chambers. iges.or.jp While direct industrial-scale use of this compound as a primary deposition precursor is not widely documented, related compounds like dibromo difluoro germane have been cited in patents for manufacturing electronic circuits, highlighting the relevance of mixed-halide germanes in this field. googleapis.com The ability to deposit high-quality germanium films is crucial for producing advanced microprocessors, memory chips, and other semiconductor devices. wikipedia.orgsemiconductors.org

Optoelectronics is a field that merges optics and electronics to create devices that source, detect, and control light. unisystem.com These devices, such as LEDs, lasers, and photodetectors, are fundamental to telecommunications, data storage, and sensing applications. csrc.ac.cnresearchgate.net The fabrication of optoelectronic devices often involves the same foundational manufacturing processes as semiconductors, including the deposition of specialized thin films. mdpi.com

Germanium-containing films are used in optoelectronic applications; for example, a germanium thin film grown by PECVD has been demonstrated as a saturable absorber for mode-locking in fiber lasers. mdpi.com The precursors used for creating these films, therefore, play a critical role in device performance. Patents have noted the utility of organometallic precursors, including compounds like dibromo difluoro germane, for depositing materials used in optoelectronic devices. googleapis.com The development of new and efficient precursors is a key area of research aimed at enhancing the capabilities of next-generation optoelectronic systems. csrc.ac.cn

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing difluorogermane?

Answer:

this compound synthesis typically involves controlled fluorination of germane precursors or stepwise substitution reactions. For example, fluorination of germane derivatives (e.g., chlorogermane) using HF or fluorinating agents like SF₄ under inert conditions can yield this compound. Key steps include:

- Monitoring reaction progress via ¹⁹F NMR spectroscopy to track intermediate species (e.g., monofluorogermane) and final product formation .

- Confirming purity using mass spectrometry (e.g., HRMS) to validate molecular weight and isotopic patterns .

- Employing inert-atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis or oxidation.

Characterization should include multinuclear NMR (¹H, ¹⁹F, ⁷³Ge) and vibrational spectroscopy (IR/Raman) to confirm bonding environments and structural integrity .

Basic: How should researchers handle spectroscopic data discrepancies in this compound studies?

Answer:

Discrepancies in NMR or IR data may arise from isotopic impurities, solvent interactions, or dynamic molecular behavior. To resolve these:

- Perform variable-temperature NMR to assess conformational changes or fluxionality.

- Compare data against computational simulations (e.g., DFT-calculated chemical shifts) to validate assignments .

- Document solvent effects by repeating experiments in deuterated vs. non-deuterated solvents.

- Cross-reference with published spectra from peer-reviewed sources to identify systematic errors .

Advanced: What challenges arise in computational modeling of this compound’s reactivity?

Answer:

Key challenges include:

- Accurately modeling germanium’s relativistic effects , which influence bond dissociation energies and reaction pathways.

- Selecting appropriate basis sets (e.g., def2-TZVP for Ge) and exchange-correlation functionals (e.g., B3LYP-D3) to balance accuracy and computational cost.

- Validating transition-state geometries using intrinsic reaction coordinate (IRC) analysis .

- Addressing discrepancies between experimental and theoretical data by refining solvation models or including dispersion corrections .

Advanced: How can researchers resolve contradictions in this compound’s reported thermodynamic properties?

Answer:

Contradictions in ΔHf or bond energies often stem from inconsistent experimental conditions (e.g., pressure, purity). To mitigate:

- Replicate measurements using calorimetry or gas-phase mass spectrometry under standardized conditions.

- Apply error analysis frameworks to quantify uncertainties in experimental setups.

- Compare results with high-level ab initio calculations (e.g., CCSD(T)) to identify outliers .

- Publish raw datasets with metadata (e.g., instrument calibration logs) to enable cross-validation .

Methodological: What strategies ensure reproducibility in this compound research?

Answer:

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management:

- Use version-controlled electronic lab notebooks to track procedural modifications.

- Follow DFG guidelines for documenting negative results and failed syntheses to prevent redundancy .

Methodological: How should a research question on this compound’s ligand-exchange kinetics be formulated?

Answer:

Effective questions must be specific, measurable, and hypothesis-driven :

- Example: “How does solvent polarity influence the ligand-exchange kinetics of this compound with tertiary phosphines?”

- Define measurable parameters (e.g., rate constants via stopped-flow spectroscopy).

- Justify novelty by citing gaps in literature (e.g., limited studies on Ge-F bond lability in nonpolar solvents) .

Methodological: What protocols ensure ethical data sharing in collaborative this compound projects?

Answer:

- Draft data-sharing agreements specifying ownership, access rights, and embargo periods.

- Use standardized metadata schemas (e.g., CIF for crystallographic data) to enhance interoperability.

- Adhere to GDPR/ethics guidelines when handling hazardous material data .

- Publish in open-access journals with integrated data repositories (e.g., RSC Open Science) .

Methodological: How to design experiments for studying this compound’s environmental stability?

Answer:

- Conduct accelerated degradation studies under controlled humidity/temperature.

- Analyze decomposition products via GC-MS or X-ray photoelectron spectroscopy (XPS) .

- Incorporate positive/negative controls (e.g., tetrafluorogermane as a stable reference) .

- Pre-register experimental designs on platforms like OSF to reduce bias .

Interdisciplinary: What challenges arise in integrating this compound into materials science workflows?

Answer:

- Compatibility issues with MOF/polymer matrices due to Ge-F bond reactivity.

- Standardizing hazard assessments for large-scale handling (e.g., inhalation risks).

- Bridging domain-specific terminologies between synthetic chemists and materials engineers .

Interdisciplinary: How can this compound researchers address conflicting data interpretations across disciplines?

Answer:

- Organize cross-disciplinary workshops to align on data interpretation frameworks.

- Use consensus-building tools like Delphi surveys to resolve disagreements.

- Publish critical reviews synthesizing divergent findings and proposing unified models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.